(+)-Oxy-chlordane
Overview
Description
Oxy-Chlordane, also known as 1,2,4,5,6,7,8,8-octachloro-2,3-epoxy-3a,4,7,7a-tetrahydro-4,7-methanoindan, is an organochlorine compound. It is a metabolite of chlordane, a pesticide that was widely used in agriculture and for termite control. Oxy-Chlordane is known for its persistence in the environment and its potential to bioaccumulate in the food chain .
Preparation Methods
Oxy-Chlordane can be synthesized through the oxidation of chlordane. The synthetic route involves the use of oxidizing agents such as potassium permanganate or chromic acid under controlled conditions. Industrial production methods typically involve the chlorination of cyclopentadiene followed by epoxidation to yield (+)-Oxy-chlordane .
Chemical Reactions Analysis
Oxy-Chlordane undergoes several types of chemical reactions, including:
Oxidation: Oxy-Chlordane can be further oxidized to form more polar metabolites.
Reduction: It can be reduced to less chlorinated compounds.
Substitution: Halogen atoms in (+)-Oxy-chlordane can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Major products formed from these reactions include various chlorinated and hydroxylated derivatives .
Scientific Research Applications
Oxy-Chlordane has been studied extensively for its environmental impact and toxicological effects. In chemistry, it is used as a reference standard for the analysis of organochlorine pesticides. In biology and medicine, research focuses on its effects on human health, particularly its potential to disrupt endocrine function and its carcinogenic properties. Industrially, (+)-Oxy-chlordane is used in studies related to pesticide formulation and environmental contamination .
Mechanism of Action
The mechanism of action of (+)-Oxy-chlordane involves its interaction with cellular membranes and enzymes. It disrupts the normal function of the nervous system by interfering with ion channels and neurotransmitter release. Molecular targets include sodium and potassium channels, which are crucial for nerve impulse transmission. This disruption leads to neurotoxic effects, which are the primary cause of its pesticidal activity .
Comparison with Similar Compounds
Oxy-Chlordane is similar to other organochlorine pesticides such as heptachlor epoxide and cis-nonachlor. it is unique in its specific molecular structure and its persistence in the environment. Unlike some other organochlorines, (+)-Oxy-chlordane has a higher tendency to bioaccumulate, making it a significant concern for environmental health. Similar compounds include:
- Heptachlor epoxide
- Cis-nonachlor
- Trans-nonachlor
- Dieldrin
- Endrin
These compounds share similar toxicological profiles but differ in their chemical stability and environmental persistence .
Properties
IUPAC Name |
(1S,2R,3S,5R,6R,7S,8R)-1,5,6,8,9,10,11,11-octachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl8O/c11-3-1-2(6-9(3,16)19-6)8(15)5(13)4(12)7(1,14)10(8,17)18/h1-3,6H/t1-,2+,3+,6-,7+,8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGNQYSIWFHEQU-ZJIZBUSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C(C3(C1O3)Cl)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]12[C@@H]([C@H]([C@@]3([C@H]1O3)Cl)Cl)[C@]4(C(=C([C@@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044166 | |
Record name | Oxychlordane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [MSDSonline] | |
Record name | Oxychlordane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6486 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000069 [mmHg] | |
Record name | Oxychlordane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6486 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
27304-13-8, 155681-22-4 | |
Record name | Oxychlordane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27304-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxychlordane, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155681224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxychlordane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxychlordane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXYCHLORDANE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TXX2ZYS5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | OXYCHLORDANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6771 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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